molecular formula C12H10BrN5 B3032086 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1039364-84-5

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3032086
CAS RN: 1039364-84-5
M. Wt: 304.15 g/mol
InChI Key: LXQULVNWIZYFAO-UHFFFAOYSA-N
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Description

“6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Energetic Materials and Explosives

The compound’s unique structure, characterized by an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), makes it a promising candidate for heat-resistant explosives. Researchers have synthesized two novel fused-ring energetic compounds derived from this molecule : The compound’s unique structure, characterized by an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), makes it a promising candidate for heat-resistant explosives. Researchers have synthesized two novel fused-ring energetic compounds derived from this molecule: 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) . Notably, both compounds exhibit excellent thermal stability, with compound 4 surpassing hexanitrostilbene (HNS) in terms of decomposition temperature .

Materials Science and Crystal Engineering

The aza-fused structure of this compound contributes to its remarkable properties. Specifically, compounds 4 and 5 possess higher positive heats of formation than LLM-105, another energetic material. These advanced features translate into superior detonation performance compared to TATB and HNS .

Materials for Optoelectronics and Sensors

Given the aromatic nature of the pyrazolo[1,5-a]pyrimidine core, this compound might find applications in optoelectronic devices or sensors. Its electronic properties could be harnessed for light-emitting materials or as part of sensing platforms.

Future Directions

The future directions for the research and development of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(4-aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5/c13-10-6-17-18-11(15)9(5-16-12(10)18)7-1-3-8(14)4-2-7/h1-6H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQULVNWIZYFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=C(C=N3)Br)N=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647838
Record name 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

1039364-84-5
Record name 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
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6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
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Reactant of Route 6
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

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